

Spectroscopic Profile of 2-tert-butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Tert-butylphenol*

Cat. No.: B146161

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-tert-butylphenol**, a significant organic compound utilized in various industrial applications, including the synthesis of antioxidants and fragrances. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables and details the experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for **2-tert-butylphenol**.

^1H NMR Spectroscopic Data

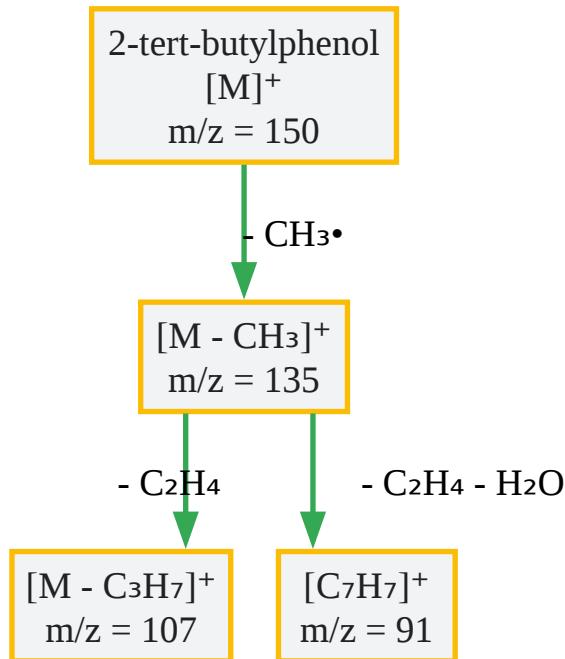
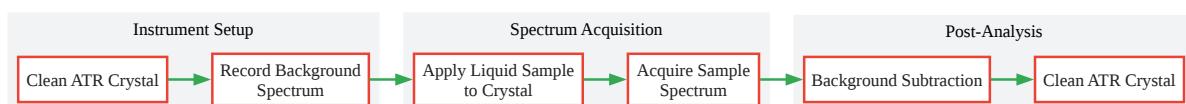
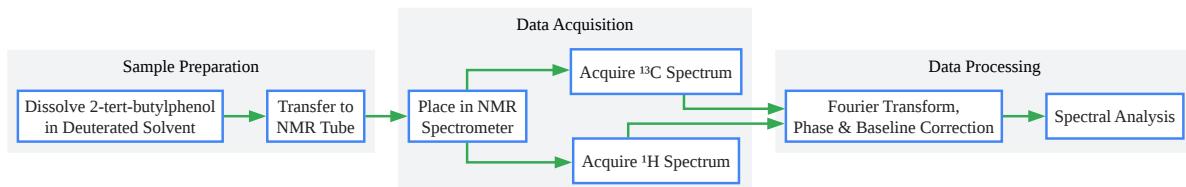
Table 1: ^1H NMR Chemical Shifts and Assignments for **2-tert-butylphenol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2 - 6.7	Multiplet	4H	Aromatic protons (Ar-H)
~4.8	Singlet	1H	Hydroxyl proton (-OH)
~1.4	Singlet	9H	tert-butyl protons (-C(CH ₃) ₃)

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. The hydroxyl proton signal may be broad and its position is also solvent-dependent.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for **2-tert-butylphenol**




Chemical Shift (ppm)	Assignment
~152	C-OH (aromatic)
~136	C-C(CH ₃) ₃ (aromatic)
~127	Aromatic CH
~126	Aromatic CH
~118	Aromatic CH
~115	Aromatic CH
~34	Quaternary C of tert-butyl
~29	CH ₃ of tert-butyl

Note: These are approximate chemical shifts and can vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **2-tert-butylphenol** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-tert-butylphenol** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a relaxation delay of 1-5 seconds between scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ^{13}C isotope.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
- Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-tert-butylphenol: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146161#2-tert-butylphenol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com